molecular formula C9H11NO2S B2429851 (E)-N-methyl-2-phenylethenesulfonamide CAS No. 13719-44-3

(E)-N-methyl-2-phenylethenesulfonamide

Cat. No. B2429851
CAS RN: 13719-44-3
M. Wt: 197.25
InChI Key: GJRHGAJUWVQNSZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(E)-N-methyl-2-phenylethenesulfonamide, also known as Nimesulide, is a nonsteroidal anti-inflammatory drug (NSAID) that is commonly used as a pain reliever and fever reducer. It was first synthesized in the 1980s and has since been widely used in various parts of the world. The compound has been the subject of numerous scientific studies, which have explored its synthesis, mechanism of action, biochemical and physiological effects, and potential future applications.

Scientific Research Applications

Solvent-Dependent Synthesis Methods

(E)-N-methyl-2-phenylethenesulfonamide has been utilized in solvent-dependent synthesis methods. A study by Ghandi et al. (2014) developed a method for preparing novel benzo-δ-sultam and 3-benzyl-3-hydroxy-N-methyloxindole scaffolds using this compound in DBU-catalyzed Baylis–Hillman reactions. The research highlights its versatile application in producing various chemical structures in different solvents (Ghandi, Feizi, Ziaie, & Notash, 2014).

Application in Peptide Modification

In another application, Chen et al. (2017) synthesized a series of vinylsulfonamides and found that N-Methyl-N-phenylethenesulfonamide efficiently and selectively modifies the lysine residue of native peptides via aza-Michael addition. This property makes it valuable in site-selective lysine functionalization in peptide research (Chen, Huang, Li, Zhu, Chen, Zhan, & Jiang, 2017).

Pharmaceutical Applications

The compound has also been studied for its pharmaceutical potential. Oinuma et al. (1991) synthesized a series of derivatives and evaluated them as membrane-bound phospholipase A2 inhibitors, showing promising results in reducing myocardial infarction size in rats (Oinuma, Takamura, Hasegawa, Nomoto, Naitoh, Daiku, Hamano, Kakisawa, & Minami, 1991).

Synthesis of Ethenesulfonamide Derivatives

Aramini et al. (2003) explored the synthesis of E-arylethenesulfonamides starting from 1-hydroxy-1-arylalkanes, emphasizing the compound's role in the preparation of chemical and pharmaceutical products (Aramini, Cesta, Coniglio, Bijani, Colagioia, D’Elia, & Allegretti, 2003).

Exploration in Cancer Treatment

Reddy et al. (2013) synthesized a series of (E)-N-aryl-2-arylethenesulfonamides, demonstrating their potent anticancer activity against a wide spectrum of cancer cell lines and their potential in disrupting microtubule formation (Reddy, Mallireddigari, Pallela, Cosenza, Billa, Akula, Subbaiah, Bharathi, Padgaonkar, Lv, Gallo, & Reddy, 2013).

Application in Chemical Genetics

Oh et al. (2017) explored the use of a compound structurally related to this compound in inducing the triple response in Arabidopsis, illustrating its use in plant biology and genetics research (Oh, Hoshi, Tomio, Ueda, & Hara, 2017).

properties

IUPAC Name

(E)-N-methyl-2-phenylethenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11NO2S/c1-10-13(11,12)8-7-9-5-3-2-4-6-9/h2-8,10H,1H3/b8-7+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GJRHGAJUWVQNSZ-BQYQJAHWSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNS(=O)(=O)C=CC1=CC=CC=C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CNS(=O)(=O)/C=C/C1=CC=CC=C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11NO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

197.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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